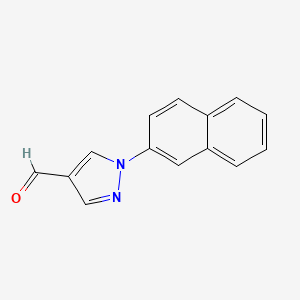

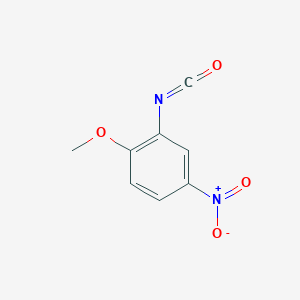

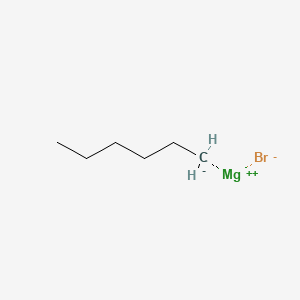

![molecular formula C10H12O5 B1334650 5-[(乙酰氧基)甲基]-2-呋喃甲酸乙酯 CAS No. 99187-01-6](/img/structure/B1334650.png)

5-[(乙酰氧基)甲基]-2-呋喃甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-[(acetyloxy)methyl]-2-furoate is a chemical compound related to the family of furan derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including flavor chemistry and pharmaceuticals. The compound of interest is structurally related to methyl 5-acetyl-2-furoate, which has been studied for its anodic oxidation behavior in protic solvents , and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, a flavor compound synthesized through Grignard reaction and condensation .

Synthesis Analysis

The synthesis of related furan derivatives has been explored in several studies. For instance, methyl 5-acetyl-2-furoate was prepared via oxidation of 5-(1-hydroxyethyl)-2-furoate using the Jones reagent, followed by a sequence of reactions including chloroethylation, substitution, and methanolysis . Another related compound, 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, was synthesized from diethyl oxalate, highlighting the role of bases in the condensation process and the suppression of self-condensation in the presence of strong bases . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of Ethyl 5-[(acetyloxy)methyl]-2-furoate.

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and is often analyzed using various spectroscopic techniques. For example, a related compound, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, was characterized by FT-IR, NMR, and single-crystal X-ray diffraction . These techniques could be applied to Ethyl 5-[(acetyloxy)methyl]-2-furoate to determine its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

Furan derivatives undergo a variety of chemical reactions. The anodic oxidation of methyl 5-acetyl-2-furoate in methanol leads to ring-opened diesters and lactones, which can be rationalized from the formation of cationic intermediates that are readily solvolized . Similarly, the carbonylation of acetylenes catalyzed by rhodium carbonyl in the presence of olefins and proton donors can yield furanones . These reactions provide a framework for understanding the chemical behavior of Ethyl 5-[(acetyloxy)methyl]-2-furoate under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect their odor, as seen in the sweet, maple, caramel odor of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone . Additionally, the biological activity of methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives against cancer cell lines and bacteria suggests that Ethyl 5-[(acetyloxy)methyl]-2-furoate may also possess interesting biological properties .

科学研究应用

医药合成

5-[(乙酰氧基)甲基]-2-呋喃甲酸乙酯是合成各种医药化合物的一种多功能中间体。其结构允许引入官能团,从而可以开发具有潜在治疗应用的新药。例如,它可用于合成吲哚衍生物,这些衍生物已显示出广泛的生物活性,包括抗病毒、抗炎和抗癌特性 .

抗病毒剂

5-[(乙酰氧基)甲基]-2-呋喃甲酸乙酯中的呋喃酸酯基团可以被修饰以产生具有抗病毒活性的化合物。据报道,由类似结构合成的吲哚衍生物对甲型流感病毒和其他病毒具有抑制活性,表明5-[(乙酰氧基)甲基]-2-呋喃甲酸乙酯在开发新型抗病毒药物方面具有潜力 .

抗炎药物

5-[(乙酰氧基)甲基]-2-呋喃甲酸乙酯的修饰可以导致抗炎剂的产生。众所周知,可以从该化合物衍生的吲哚核心具有抗炎特性,使其成为合成旨在治疗炎症性疾病的药物的宝贵起点 .

抗癌研究

5-[(乙酰氧基)甲基]-2-呋喃甲酸乙酯可以用作创建抗癌剂的前体。能够形成吲哚类化合物的能力,这些化合物已被发现具有抗癌活性,突出了其在新型癌症治疗研究和开发中的重要性 .

抗菌应用

该化合物的化学结构有利于抗菌剂的形成。通过合成吲哚衍生物,研究人员可以探索新化合物的抗菌潜力,这可能导致发现用于治疗细菌感染的新型疗法 .

抗结核活性

5-[(乙酰氧基)甲基]-2-呋喃甲酸乙酯的结构灵活性允许合成具有抗结核特性的吲哚衍生物。这些衍生物可以是对结核分枝杆菌(导致结核病的细菌)的有效药物 .

抗糖尿病药

对从5-[(乙酰氧基)甲基]-2-呋喃甲酸乙酯衍生的吲哚衍生物的研究可能会产生新的抗糖尿病药物。吲哚核是许多药理活性化合物(包括具有抗糖尿病活性的化合物)的常见特征 .

神经保护特性

最后,5-[(乙酰氧基)甲基]-2-呋喃甲酸乙酯可能有助于开发神经保护药物。吲哚衍生物与神经保护作用有关,表明该化合物的修饰可以导致治疗神经退行性疾病的治疗方法 .

属性

IUPAC Name |

ethyl 5-(acetyloxymethyl)furan-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-3-13-10(12)9-5-4-8(15-9)6-14-7(2)11/h4-5H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVLJVLDCHNKOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383900 |

Source

|

| Record name | ethyl 5-[(acetyloxy)methyl]-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99187-01-6 |

Source

|

| Record name | ethyl 5-[(acetyloxy)methyl]-2-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

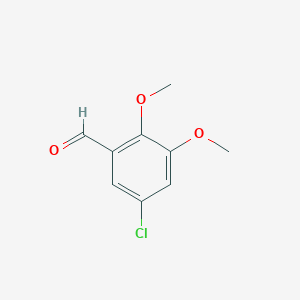

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)

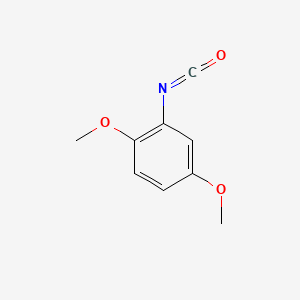

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)

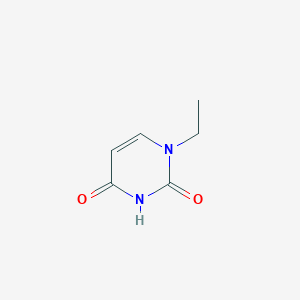

![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)